

Technical Guide: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic Acid

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Compound of Interest

Compound Name: 2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B11817747

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Advanced Intermediate for Beta-Lactam & Kinase Inhibitor Synthesis

Executive Summary

2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid (also known as 3-chloro-4-methoxy-alpha-oxobenzeneacetic acid) is a high-value electrophilic building block. It is primarily utilized in the synthesis of cephalosporin antibiotics and kinase inhibitors. Its alpha-keto acid moiety serves as a versatile "chemical handle," allowing for rapid diversification via condensation reactions (to form oximes or heterocycles) or reduction (to form mandelic acid derivatives).

This guide provides a validated technical framework for the synthesis, characterization, and downstream application of this compound, moving beyond basic data to offer process-level insights.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property	Specification
CAS Number	66340-51-0
IUPAC Name	2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid
Molecular Weight	214.60 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	108–112 °C (Typical range for this class)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa	~2.5 (Carboxylic acid), ~-6 (Ketone protonation)
Stability	Hygroscopic; store under inert atmosphere (N ₂)

Synthetic Pathway (The "How")

The most robust industrial route to CAS 66340-51-0 is the Friedel-Crafts Acylation of 2-chloroanisole. This method is preferred over Grignard approaches due to higher atom economy and scalability.

Mechanism of Action

The reaction proceeds via the electrophilic attack of the oxalyl chloride-aluminum chloride complex on the para-position of the anisole ring. The methoxy group directs the acylation para to itself, while the chlorine atom at the meta position provides steric guidance, minimizing ortho-isomer formation.

Step-by-Step Protocol

Reagents:

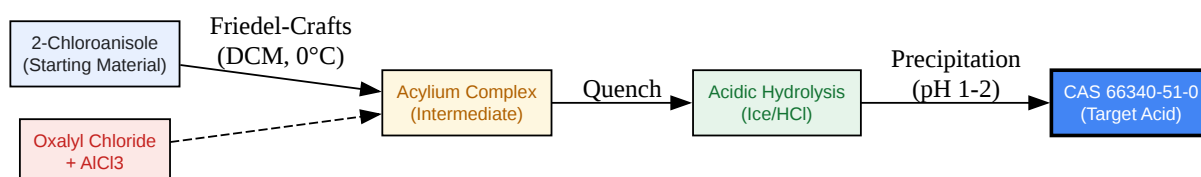
- 2-Chloroanisole (1.0 eq)
- Oxalyl Chloride (1.2 eq)
- Aluminum Chloride (AlCl₃, 1.5 eq)

- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]
- HCl (1M) [Quenching]

Procedure:

- Activation: In a flame-dried 3-neck flask under N₂, suspend AlCl₃ in dry DCM at 0°C.
- Acylating Agent Formation: Add oxalyl chloride dropwise. Stir for 15 min to form the active acylium complex.
- Addition: Add 2-chloroanisole dropwise, maintaining internal temperature <5°C. The solution will darken (deep red/orange) as the sigma-complex forms.
- Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (formation of polar spot) or HPLC.
- Hydrolysis (Critical Step): Cool the mixture to 0°C. Slowly pour the reaction mass into crushed ice/1M HCl. Caution: Exothermic gas evolution (HCl/CO).
- Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics and extract with sat. NaHCO₃ (3x).
- Acidification: Acidify the combined bicarbonate extracts with conc. HCl to pH 1–2. The product will precipitate.
- Purification: Filter the solid, wash with cold water, and recrystallize from Toluene/Heptane or Ethyl Acetate/Hexane.

Visualizing the Synthesis



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Caption: Figure 1. Friedel-Crafts synthesis workflow for **2-(3-Chloro-4-methoxyphenyl)-2-oxoacetic acid**.

Applications in Drug Discovery[7]

This intermediate is a "privileged structure" precursor. Its primary utility lies in two pathways:

A. Synthesis of Cephalosporin Side Chains (Oxime Ethers)

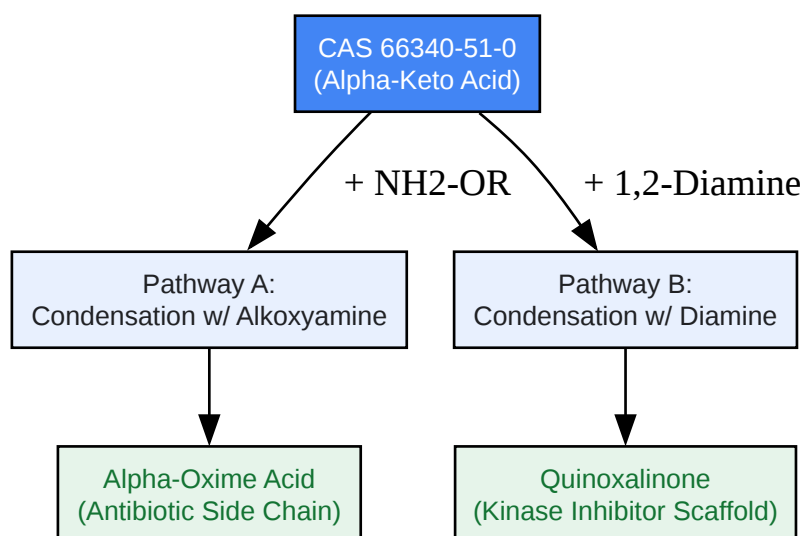
The alpha-keto group reacts rapidly with alkoxyamines (e.g., methoxyamine, t-butoxycarbonylmethoxyamine) to form oxime ethers.

- Relevance: These structures mimic the beta-lactamase resistance features found in 3rd and 4th generation cephalosporins (e.g., Cefmenoxime analogs).
- Reaction: Condensation in methanol/water at pH 4–5.

B. Synthesis of Heterocycles (Quinoxalines)

Condensation with 1,2-diamines (e.g., phenylenediamine) yields quinoxalinones, which are potent scaffolds for kinase inhibitors (e.g., P2X3 antagonists or serine/threonine kinase inhibitors).

Application Workflow



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Caption: Figure 2. Divergent synthesis pathways utilizing the alpha-keto acid core.

Analytical Method (HPLC)

To ensure the integrity of the starting material before downstream use, the following HPLC method is recommended.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: Acetonitrile
- Gradient: 10% B to 90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Detection: UV @ 254 nm (aromatic) and 280 nm (carbonyl conjugation)
- Retention Time: Expect elution ~12–14 min (compound is moderately lipophilic).

Safety & Handling (MSDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2] May cause respiratory irritation (H335).
- Storage: Store at 2–8°C. Keep container tightly closed. Moisture sensitive.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

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